molecular formula C21H21NO6S B2617996 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 1698158-31-4

2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2617996
CAS No.: 1698158-31-4
M. Wt: 415.46
InChI Key: UYKFHOVIWAWRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C21H21NO6S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Peptide and Oligomer Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of this compound, is widely used to protect hydroxy-groups during the synthesis of peptides and oligomers. This protection is crucial in the creation of complex biological molecules as it allows for selective deprotection and coupling reactions under mild conditions. For instance, the Fmoc group can be conveniently removed without affecting other sensitive functional groups, facilitating the stepwise construction of peptides (Gioeli & Chattopadhyaya, 1982). Similarly, enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups have been synthesized, showcasing the flexibility of this protecting group in synthesizing amino acids with specific stereochemistry (Schmidt et al., 1992).

Solid Phase Synthesis

The solid phase synthesis of peptides using Fmoc amino acids has greatly advanced, with numerous studies highlighting its efficiency in synthesizing biologically active peptides and proteins. The Fmoc strategy is particularly noted for its orthogonal protection scheme, which allows for the synthesis of complex molecules under a wide range of conditions (Fields & Noble, 2009). This technique has been instrumental in the development of various peptides with potential therapeutic applications.

Fluorophore-based Research

The compound has also found applications in the design of novel fluorophores for sensing applications. For example, phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores, which include components structurally related to 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, have been developed for sensing protons and water. These fluorophores exhibit unique photophysical properties that change in response to their environment, making them valuable tools in chemical and biological sensing (Ooyama et al., 2009).

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)19(13-9-10-29(26,27)12-13)22-21(25)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKFHOVIWAWRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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